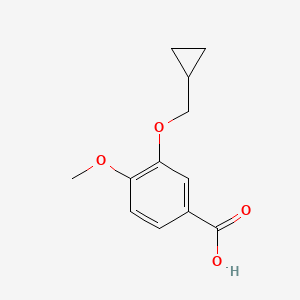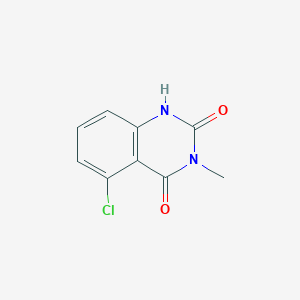
5-chloro-3-methyl-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-methyl-2,4(1H,3H)-quinazolinedione, also known as CMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. CMQ belongs to the quinazoline family of compounds and has a molecular formula of C9H7ClN2O2.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Biological Activity
Research has demonstrated the synthesis of new quinazoline derivatives, including compounds with chloro and methyl groups, which are expected to exhibit significant biological activity. A study by Párkányi and Schmidt (2000) focused on synthesizing quinazoline derivatives with potential biological activities by utilizing chlorosubstituted anthranilic acids and acetic anhydride as starting materials. These compounds are characterized by their melting points, elemental analyses, and spectroscopic data, indicating their promise for biological applications (Párkányi & Schmidt, 2000).
Antimicrobial and Anti-inflammatory Properties
Dash et al. (2017) reported the design, synthesis, and preliminary pharmacological screening of novel quinazoline derivatives, highlighting their antimicrobial, analgesic, and anti-inflammatory activities. The study suggests that modifications at the 3rd position of the quinazoline ring enhance antimicrobial and anti-inflammatory effects, with certain compounds showing promising profiles for further development (Dash et al., 2017).
Ligands for 5-HT3 Receptors
Verheij et al. (2012) explored the synthesis and structure–activity relationships of quinazoline derivatives as ligands for the 5-HT3 receptor, a therapeutic target for various conditions. This research identified high affinity ligands, contributing to the understanding of pharmacophore models for 5-HT3 ligands and offering insights for ligand-receptor binding predictions (Verheij et al., 2012).
Antimicrobial Peptide Derivatives
A study by Kapoor et al. (2017) synthesized amino acid/peptide derivatives of quinazolin-3(4H)-one, evaluating their antimicrobial potential. The findings indicate moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting these derivatives as promising antimicrobial agents (Kapoor et al., 2017).
Tubulin-Polymerization Inhibitors
Wang et al. (2014) investigated 4-(N-cycloamino)phenylquinazolines as novel inhibitors of tubulin polymerization, targeting the colchicine site. This research uncovered compounds with high cytotoxic activity and significant potency against tubulin assembly, offering a foundation for developing new anticancer agents (Wang et al., 2014).
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-8(13)7-5(10)3-2-4-6(7)11-9(12)14/h2-4H,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALRRQSYXWVSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC=C2Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



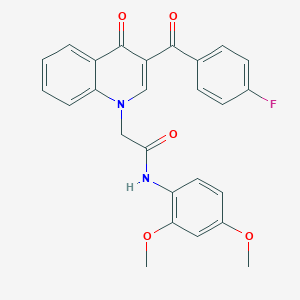
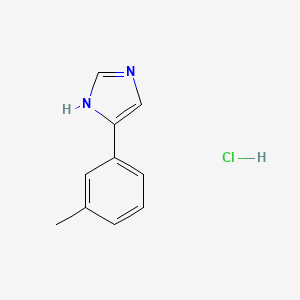
![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)

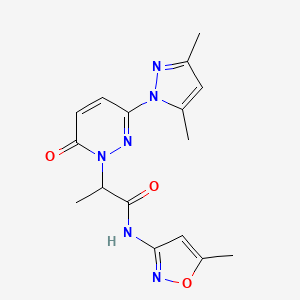
![4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2771166.png)
![6-Methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2771167.png)
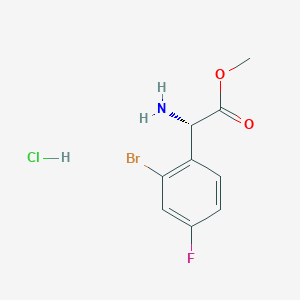
![3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2771170.png)
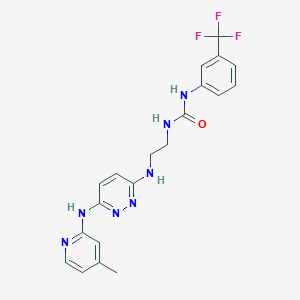
![3-(4-chlorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2771172.png)
